molecular formula C8H17N3O4S B8221757 Tert-butyl 3-(sulfamoylamino)azetidine-1-carboxylate

Tert-butyl 3-(sulfamoylamino)azetidine-1-carboxylate

Cat. No.: B8221757
M. Wt: 251.31 g/mol
InChI Key: IDPYUZONWUBLCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3-(sulfamoylamino)azetidine-1-carboxylate is an organic compound with the molecular formula C8H17N3O4S and a molecular weight of 251.30 g/mol . This compound is characterized by the presence of an azetidine ring, a tert-butyl ester group, and a sulfamoylamino group. It is a valuable intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(sulfamoylamino)azetidine-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butyl azetidine-1-carboxylate with sulfamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to optimize reaction conditions and ensure consistent product quality. Purification is typically achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3-(sulfamoylamino)azetidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Tert-butyl 3-(sulfamoylamino)azetidine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting bacterial and viral infections.

    Materials Science: The compound is utilized in the development of novel polymers and materials with unique properties.

    Biological Research: It serves as a tool for studying enzyme mechanisms and protein interactions.

    Industrial Applications: The compound is employed in the production of specialty chemicals and advanced materials

Mechanism of Action

The mechanism of action of tert-butyl 3-(sulfamoylamino)azetidine-1-carboxylate involves its interaction with specific molecular targets. The sulfamoylamino group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The azetidine ring provides structural rigidity, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison: Tert-butyl 3-(sulfamoylamino)azetidine-1-carboxylate is unique due to its sulfamoylamino group, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers enhanced stability and specificity in binding to molecular targets, making it a valuable tool in both research and industrial applications .

Properties

IUPAC Name

tert-butyl 3-(sulfamoylamino)azetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O4S/c1-8(2,3)15-7(12)11-4-6(5-11)10-16(9,13)14/h6,10H,4-5H2,1-3H3,(H2,9,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDPYUZONWUBLCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)NS(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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